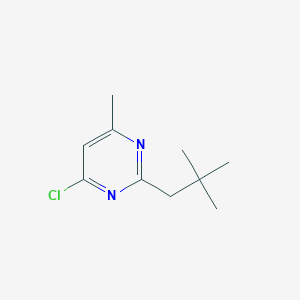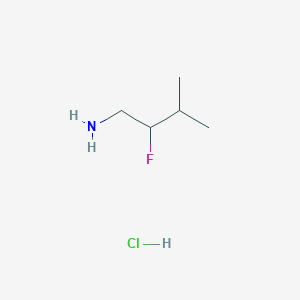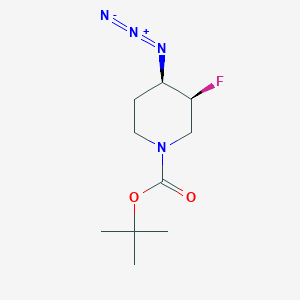
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Vue d'ensemble
Description
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate, also known as TBF-PC, is a synthetic compound that has been used for a variety of applications in the field of science. TBF-PC is a versatile compound, with a wide range of uses in biological, chemical, and physical research. It is a highly stable and non-toxic compound, making it an attractive choice for laboratory experiments. TBF-PC has been used in numerous scientific studies, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis Techniques and Stereochemistry
The synthesis of piperidine derivatives, including those with specific substitutions such as (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate, involves complex stereochemistry and selective reactions. One notable approach involves the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives through reactions with L-selectride, achieving quantitative yields. These reactions underscore the importance of precise stereocontrol in the synthesis of substituted piperidines, which is crucial for their potential applications in scientific research (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Innovative Synthetic Routes
Research into the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate and chloromethyl phenyl sulfoxide elaborates on a novel method that may offer insights into the synthesis of structurally similar compounds like the this compound. This method highlights the potential for developing innovative synthetic routes for the preparation of fluorinated cyclic compounds, which are valuable in various scientific research applications (Toyota, Ono, Kaneko, & Hayakawa, 1996).
Application in Medicinal Chemistry
The structural motifs present in this compound are reminiscent of those in fluoronaphthyridines and quinolones, which have been explored for their antibacterial activities. Such compounds, with strategic substitutions, demonstrate significant in vitro and in vivo activities, underscoring the potential of fluorinated piperidine derivatives in the development of new therapeutic agents. Research in this area highlights the critical role of fluorine and other functional groups in modulating biological activity, offering pathways for the design of novel drugs (Bouzard et al., 1992).
Propriétés
IUPAC Name |
tert-butyl (3S,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVSWPCIFSAHP-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




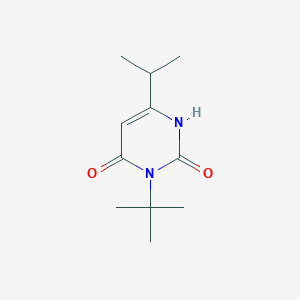

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)

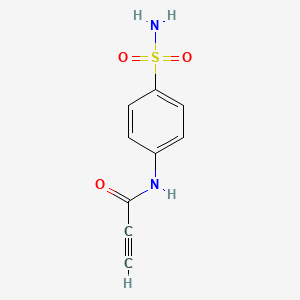


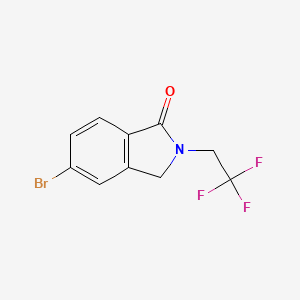
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)
